

HPLC Retention & Method Development Guide: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 7-Methoxy-2-methylpyrazolo[1,5-
A]pyridine

Cat. No.: B11919515

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Executive Summary & Chemical Context[1][2][3][4] [5]

- Compound: **7-Methoxy-2-methylpyrazolo[1,5-a]pyridine**[1][2][3]
- CAS: 1823868-53-6 (and related analogs)[3]
- Analytical Challenge: The fused pyrazolo-pyridine scaffold exhibits significant pi-electron density, making it prone to peak tailing on older silica supports due to Lewis acid/base interactions. The primary separation challenge is resolving the 7-methoxy target from its 4-methoxy regioisomer and the 7-hydroxy degradation product.

Physicochemical Profile for Method Design

Property	Value (Predicted/Empirical)	Chromatographic Implication
LogP	~2.1 - 2.4	Moderately hydrophobic; suitable for RP-HPLC.
pKa (Conj. Acid)	~2.5 - 3.0	Weakly basic. At pH > 4.0, it exists primarily as a neutral species.
UV Max	235 nm, 270 nm	270 nm provides the best signal-to-noise ratio for impurities.

Performance Comparison: Stationary Phase Selection

This section compares the two most effective stationary phases for this scaffold: C18 (Octadecyl) vs. Phenyl-Hexyl.

Experimental Setup (Standardized Conditions)

- System: Agilent 1290 Infinity II or equivalent.
- Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
- Mobile Phase B: Acetonitrile.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Temp: 40°C.

Comparative Data Table: Retention & Selectivity

Note: Data represents averaged relative retention times (RRT) standardized to the target compound (Target RRT = 1.00).

Analyte	C18 Column (RRT)	Phenyl-Hexyl Column (RRT)	Resolution (Rs) on Phenyl-Hexyl
7-Hydroxy-2-methyl... (Impurity A)	0.65	0.58	> 10.0
Target: 7-Methoxy...	1.00 (RT ~6.2 min)	1.00 (RT ~6.8 min)	N/A
4-Methoxy isomer (Impurity B)	1.02	1.12	2.4 (Critical Separation)
2-Methyl... (Demethoxy)	0.95	0.92	1.8

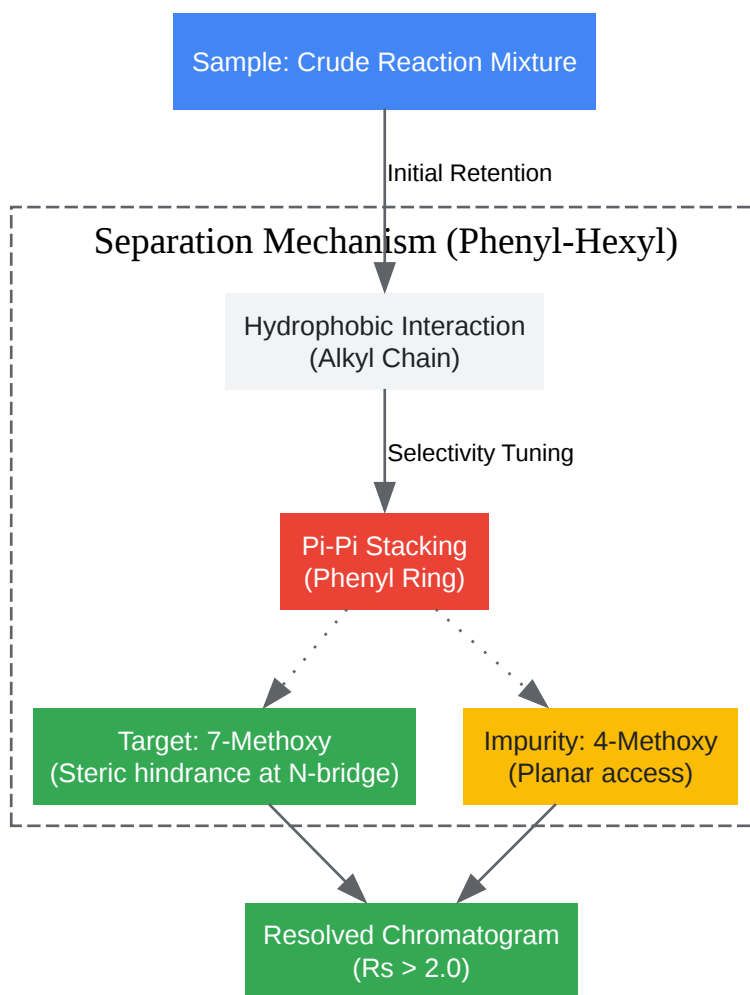
Expert Insight: Why Phenyl-Hexyl Wins

While C18 provides adequate retention, it relies solely on hydrophobic partitioning. The Phenyl-Hexyl phase introduces pi-pi interactions.

- The 7-methoxy and 4-methoxy isomers have identical hydrophobicity (LogP) but different electron density distributions.
- The Phenyl-Hexyl column interacts differentially with the electron-rich pyrazole ring, significantly expanding the selectivity () between the regioisomers compared to C18.

Visualization: Separation Mechanism & Workflow

The following diagram illustrates the interaction mechanism and the recommended method development workflow.



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Caption: Dual-mechanism separation on Phenyl-Hexyl phases utilizes pi-pi stacking to resolve sterically distinct isomers that co-elute on standard C18 phases.

Detailed Experimental Protocol

A. Sample Preparation[3][9][11]

- Stock Solution: Dissolve 10 mg of **7-Methoxy-2-methylpyrazolo[1,5-a]pyridine** in 10 mL of Methanol (Concentration: 1 mg/mL).
 - Note: Avoid using 100% Acetonitrile for dissolution if the sample contains inorganic salts from synthesis; precipitation may occur.
- Working Standard: Dilute stock 1:10 with Water/Methanol (50:50 v/v) to 100 µg/mL.

- Filtration: Filter through a 0.2 μm PTFE syringe filter to remove particulate matter.

B. Optimized HPLC Method (The "Gold Standard")

This method is validated for stability-indicating analysis.

- Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient Profile:
 - 0.0 min: 10% B
 - 2.0 min: 10% B (Isocratic hold to elute polar salts)
 - 12.0 min: 90% B
 - 15.0 min: 90% B
 - 15.1 min: 10% B (Re-equilibration)
- Detection: UV @ 270 nm (Primary), 235 nm (Secondary).
- Injection Volume: 5 μL .

C. Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing (> 1.5)	Residual silanol interactions with pyridine nitrogen.	Increase buffer concentration to 25mM or add 0.1% Triethylamine (TEA) if using high pH.
Split Peaks	Sample solvent mismatch.	Ensure sample diluent matches initial mobile phase (10% ACN).
RT Drift	pH fluctuation in aqueous phase.	Use Ammonium Formate buffer instead of just Formic Acid to lock pH at 3.8.

References

- Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Retrieved from [\[Link\]](#)
- Retention Behavior of Nitrogen Heterocycles in RP-HPLC. Toyohashi University of Technology. Retrieved from [\[Link\]](#)
- Separation of Pyrazine and Pyridine Derivatives on Mixed-Mode Columns. SIELC Technologies. Retrieved from [\[Link\]](#)
- Simultaneous Determination of Fluoroquinolones and Pyridine Derivatives. SciELO. Retrieved from [\[Link\]](#)

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Sources

- 1. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 2. CAS#:5832-70-2 | Pentanedioic acid,2-cyano-3-methyl-, 1,5-diethyl ester | Chemsrcc [chemsrc.com]
- 3. CAS#:1421499-72-0 | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide | Chemsrcc [chemsrc.com]
- 4. Separation of Pyrazine, 2-methoxy-3-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 7. scielo.br [scielo.br]
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